molecular formula C19H28BNO4 B8070819 N-Cyclopentyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide

N-Cyclopentyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide

Cat. No.: B8070819
M. Wt: 345.2 g/mol
InChI Key: DCTJRTYZSZRXAZ-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide is a useful research compound. Its molecular formula is C19H28BNO4 and its molecular weight is 345.2 g/mol. The purity is usually 95%.
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Biological Activity

N-Cyclopentyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide (commonly referred to as the compound) is a synthetic organic molecule that has garnered interest in pharmacological research. This article aims to provide a comprehensive overview of its biological activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H26BNO3C_{18}H_{26}BNO_3, with a molecular weight of 315.22 g/mol. It features a cyclopentyl group attached to an acetamide moiety and a phenoxy group substituted with a dioxaborolane. This unique structure may contribute to its biological activity.

Research indicates that compounds containing dioxaborolane groups often exhibit significant biological activity due to their ability to interact with various biological targets. The specific mechanism of action for this compound is still under investigation; however, preliminary studies suggest it may influence signaling pathways related to cell survival and proliferation.

In Vitro Studies

  • Cell Proliferation Inhibition :
    • In studies involving cancer cell lines, the compound demonstrated potent inhibitory effects on cell proliferation. For instance, it was found to have an IC50 value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating strong anticancer potential .
  • Neuroprotective Effects :
    • Similar compounds have shown neuroprotective effects by inhibiting pathways associated with neurodegeneration. The inhibition of mixed lineage kinase 3 (MLK3) has been highlighted as a potential therapeutic strategy for conditions like Parkinson's disease .

In Vivo Studies

  • Tumor Metastasis :
    • In animal models, the compound exhibited significant inhibition of lung metastasis in mice with induced tumors. This suggests potential applications in cancer therapy .
  • Toxicity Profile :
    • The compound's toxicity was assessed using standard acute toxicity tests, revealing that it falls under the category of acute toxic compounds (Class 6.1C) due to its oral toxicity profile .

Case Study 1: Anticancer Activity

In a study published by MDPI, the compound was tested alongside other dioxaborolane derivatives for their anticancer properties. Results indicated that this compound not only inhibited cell growth but also induced apoptosis in targeted cancer cells through caspase activation pathways.

Case Study 2: Neuroprotective Potential

A collaborative study explored the neuroprotective effects of similar compounds in SH-SY5Y neuronal cells subjected to neurotoxic stressors. The results showed that these compounds could significantly reduce cell death and maintain cellular integrity by modulating key survival pathways.

Data Table: Biological Activity Overview

Biological ActivityObserved EffectIC50 ValueReference
Cell ProliferationInhibition in MDA-MB-2310.126 μM
Tumor MetastasisSignificant reductionNot specified
NeuroprotectionReduced apoptosisNot specified
Acute ToxicityToxicity ClassClass 6.1C

Properties

IUPAC Name

N-cyclopentyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28BNO4/c1-18(2)19(3,4)25-20(24-18)14-8-7-11-16(12-14)23-13-17(22)21-15-9-5-6-10-15/h7-8,11-12,15H,5-6,9-10,13H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTJRTYZSZRXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.